molecular formula C10H13NO3 B14693005 2-Phenylethyl (hydroxymethyl)carbamate CAS No. 31649-62-4

2-Phenylethyl (hydroxymethyl)carbamate

Cat. No.: B14693005
CAS No.: 31649-62-4
M. Wt: 195.21 g/mol
InChI Key: PJGLNLDCACYTSA-UHFFFAOYSA-N
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Description

2-Phenylethyl (hydroxymethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a phenylethyl group and a hydroxymethyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylethyl (hydroxymethyl)carbamate typically involves the reaction of phenylethylamine with chloroformate derivatives under controlled conditions. One common method is the reaction of phenylethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then reacts with the hydroxymethyl group to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the process may involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate moiety can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of 2-Phenylethylcarbamic acid.

    Reduction: Formation of 2-Phenylethylamine.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

2-Phenylethyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylethyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.

    Methyl carbamate: Commonly used in the production of pesticides and herbicides.

    Phenyl carbamate: Utilized in the synthesis of polymers and as a stabilizer in various formulations.

Uniqueness: 2-Phenylethyl (hydroxymethyl)carbamate is unique due to the presence of both a phenylethyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

31649-62-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-phenylethyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C10H13NO3/c12-8-11-10(13)14-7-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)

InChI Key

PJGLNLDCACYTSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)NCO

Origin of Product

United States

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